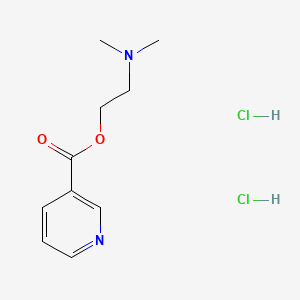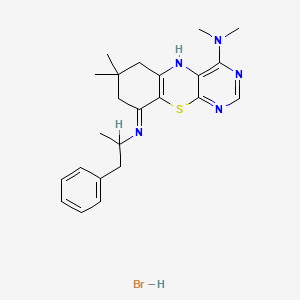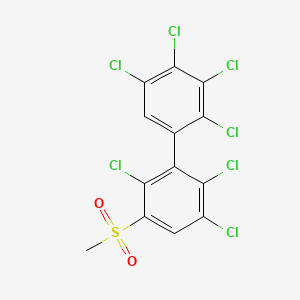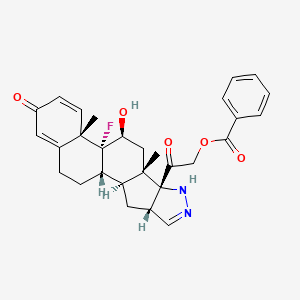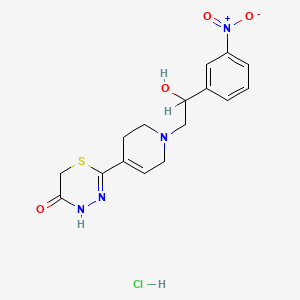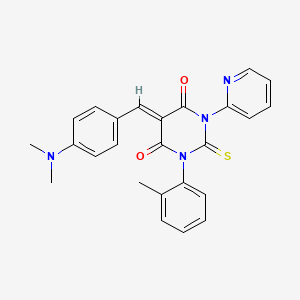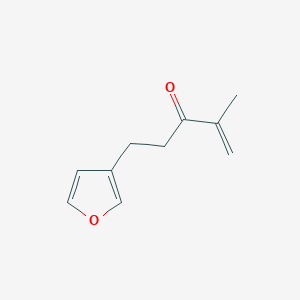
Dipotassium hydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium hydroquinone is a chemical compound that belongs to the class of quinones. Quinones are a group of organic compounds characterized by a fully conjugated cyclic dione structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium hydroquinone can be synthesized through several methods. One common method involves the reaction of hydroquinone with potassium hydroxide. The reaction typically occurs in an aqueous solution, where hydroquinone is dissolved and then treated with an excess of potassium hydroxide. The reaction proceeds as follows:
C6H4(OH)2+2KOH→C6H4(OK)2+2H2O
This reaction results in the formation of this compound and water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where hydroquinone and potassium hydroxide are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of hydroquinone to this compound. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Dipotassium hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form dipotassium benzoquinone. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where one or both of the potassium ions are replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Various cationic reagents
Major Products Formed
Oxidation: Dipotassium benzoquinone
Reduction: Hydroquinone
Substitution: Various substituted hydroquinone derivatives
科学的研究の応用
Dipotassium hydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other quinone derivatives.
Biology: this compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Industry: this compound is used in the production of dyes, antioxidants, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of dipotassium hydroquinone involves its redox properties. It can act as both an electron donor and acceptor, making it useful in redox reactions. In biological systems, this compound can inhibit the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition reduces melanin production, making it effective as a skin depigmenting agent .
類似化合物との比較
Dipotassium hydroquinone can be compared with other quinone derivatives such as:
Hydroquinone: Similar in structure but lacks the potassium ions. It is also used as a skin depigmenting agent.
Benzoquinone: An oxidized form of hydroquinone, used in various chemical reactions.
Naphthoquinone: A larger quinone derivative with applications in dye production and as a vitamin K precursor.
This compound is unique due to its potassium ions, which enhance its solubility in water and make it more reactive in certain chemical reactions.
特性
CAS番号 |
4554-13-6 |
|---|---|
分子式 |
C6H4K2O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
dipotassium;benzene-1,4-diolate |
InChI |
InChI=1S/C6H6O2.2K/c7-5-1-2-6(8)4-3-5;;/h1-4,7-8H;;/q;2*+1/p-2 |
InChIキー |
RQXKQINPEUUWMD-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1[O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



